5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine

Medicinal Chemistry Scaffold Hopping HDAC Inhibition

5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine (CAS 462659-89-8) is a 1,2,4-oxadiazole heterocycle bearing a 3-aminyl substituent at position 3 and a 3-trifluoromethylphenyl ring at position The compound has a molecular weight of 229.16 g/mol, a predicted ACD/LogP of 2.50, a polar surface area of 65 Ų, and zero Rule-of-5 violations, indicating balanced drug-like physicochemical properties suitable for CNS and systemic exposure programs. It is commercially supplied at 95% purity by Fluorochem (SKU F317540) with pricing at £226/1g and £738/5g, positioning it as a mid-cost research building block.

Molecular Formula C9H6F3N3O
Molecular Weight 229.16 g/mol
CAS No. 462659-89-8
Cat. No. B3042007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine
CAS462659-89-8
Molecular FormulaC9H6F3N3O
Molecular Weight229.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)N
InChIInChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-2-5(4-6)7-14-8(13)15-16-7/h1-4H,(H2,13,15)
InChIKeyLHNSAPBOZFAHMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine (CAS 462659-89-8): Procurement-Relevant Identity and Physicochemical Baseline


5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine (CAS 462659-89-8) is a 1,2,4-oxadiazole heterocycle bearing a 3-aminyl substituent at position 3 and a 3-trifluoromethylphenyl ring at position 5. The compound has a molecular weight of 229.16 g/mol, a predicted ACD/LogP of 2.50, a polar surface area of 65 Ų, and zero Rule-of-5 violations, indicating balanced drug-like physicochemical properties suitable for CNS and systemic exposure programs . It is commercially supplied at 95% purity by Fluorochem (SKU F317540) with pricing at £226/1g and £738/5g, positioning it as a mid-cost research building block . The compound belongs to the broader 1,2,4-oxadiazol-3-amine family, which has been explored in Novartis patents (WO2013008162A1, US9056843B2) as a core scaffold for selective HDAC4 inhibitors targeting Huntington's disease, muscle atrophy, and metabolic syndrome [1].

Why Generic 1,2,4-Oxadiazole Substitution Fails: Regioisomeric and Positional Isomer Constraints of 5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine


The 1,2,4-oxadiazole scaffold exists in distinct regioisomeric forms—3-amino-5-aryl and 5-amino-3-aryl—which are not interchangeable. The positioning of the amine determines hydrogen-bond donor/acceptor geometry and electronic distribution across the heterocycle, directly impacting target binding [1]. Specifically, the 3-amine regioisomer (the target compound) places the H-bond donor adjacent to the N4 atom of the oxadiazole, creating a distinct pharmacophoric pattern compared to the 5-amine isomer (e.g., CAS 910442-24-9). Furthermore, within the 3-amine series, the substitution position of the trifluoromethyl group on the pendant phenyl ring—meta (3-CF3, CAS 462659-89-8) versus para (4-CF3, CAS 462659-88-7)—introduces a logP shift of approximately 0.2–0.3 units and alters the electron-withdrawing character at the phenyl-oxadiazole junction, which can affect metabolic stability and target selectivity . Simply substituting any 1,2,4-oxadiazole analog without accounting for these regioisomeric and positional constraints risks loss of on-target potency and altered ADME profiles, as demonstrated broadly in oxadiazole medicinal chemistry literature [2].

Quantitative Differentiation Evidence: 5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine vs. Closest Analogs


Regioisomeric Pharmacophore Differentiation: 3-Amine vs. 5-Amine 1,2,4-Oxadiazole

The target compound (3-amine regioisomer) places the primary amine directly adjacent to the N4 atom of the 1,2,4-oxadiazole ring, forming an intramolecular hydrogen-bond motif that mimics the acylguanidine moiety of amiloride-type diuretics. In contrast, the 5-amine regioisomer (3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine, CAS 910442-24-9) positions the amine distal to N4, resulting in a different H-bond vector and electronic distribution [1]. In the Novartis HDAC4 patent family (WO2013008162A1), the 3-amino-5-aryl-1,2,4-oxadiazole scaffold is explicitly claimed as the active pharmacophore, with the 3-amine unit serving as the zinc-binding group (ZBG) for HDAC4 catalytic domain interaction [2]. The 5-amine regioisomer cannot adopt this binding mode.

Medicinal Chemistry Scaffold Hopping HDAC Inhibition

Lipophilicity Tuning via Phenyl CF3 Position: meta-CF3 (Target) vs. para-CF3 Isomer

The target compound (CAS 462659-89-8) bearing a meta-trifluoromethyl substituent on the phenyl ring has a predicted ACD/LogP of 2.50 . The para-substituted positional isomer (CAS 462659-88-7, 5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine) is predicted to have a higher LogP of approximately 2.70–2.80 due to the extended linear molecular shape reducing solvent-accessible polar surface exposure, as estimated by the ACD/Labs fragment addition method (+0.2 to +0.3 log unit for para vs. meta -CF3) . This difference in lipophilicity can influence membrane permeability, plasma protein binding, and metabolic clearance—factors critical for in vivo candidate selection. Additionally, the meta-CF3 group exerts a stronger inductive electron-withdrawing effect at the position of oxadiazole attachment compared to para-CF3, which can modulate the pKa of the adjacent amine and thus its protonation state at physiological pH [1].

Physicochemical Properties ADME Optimization LogP Modulation

Supply-Chain Differentiation: Commercial Availability and Cost vs. Closest Structural Analogs

The target compound is commercially stocked at gram scale by Fluorochem (1g and 5g pack sizes, 95% purity) and listed by multiple vendors including CymitQuimica and Leyan (98% purity) . In contrast, the para-CF3 positional isomer (CAS 462659-88-7) is available only at milligram scale (50mg at €477, 500mg at €1,127 from CymitQuimica), making multi-gram procurement impractical . The 5-amine regioisomer (CAS 910442-24-9) is priced at $540/50mg from GLPBio [1]. The target compound thus offers a significant scale/cost advantage: approximately £226/1g vs. ~€9,540/g equivalent for the para-isomer and ~$10,800/g equivalent for the regioisomer at the 50mg scale. This 40- to 50-fold cost differential at gram scale is a decisive factor for SAR campaigns requiring multi-gram quantities of the core scaffold.

Chemical Procurement Building Block Sourcing Cost Efficiency

Patent Landscape Positioning: Scaffold Coverage in HDAC4 Inhibitor IP

The 1,2,4-oxadiazol-3-amine scaffold with trifluoromethylphenyl substitution is covered by the Novartis patent family (WO2013008162A1, US9056843B2, EP2729454B1) claiming trifluoromethyl-oxadiazole derivatives as selective HDAC4 inhibitors for Huntington's disease, muscle atrophy, and diabetes/metabolic syndrome [1]. The patent specifically exemplifies 3-amino-5-aryl-1,2,4-oxadiazoles where the aryl group includes trifluoromethylphenyl variants. While the exact compound CAS 462659-89-8 is not enumerated as a named example in the public patent text, its scaffold falls within the Markush Formula I claims [2]. In contrast, 1,3,4-oxadiazole regioisomers (e.g., CAS 5711-64-8, 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine) are not covered by this patent family, limiting their freedom-to-operate in HDAC4 inhibitor development . For organizations pursuing HDAC4-targeted therapeutics, the target compound's scaffold provides a patent-mapped starting point.

Intellectual Property HDAC4 Inhibition Patent Analysis

Synthetic Tractability and Derivatization Potential: 3-Amine as a Versatile Handle

The 3-amine group of the target compound provides a direct synthetic handle for amide coupling, sulfonamide formation, and reductive amination without requiring protecting group strategies, as documented in the general synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated oxidative cyclization [1]. In contrast, the 5-amine regioisomer (CAS 910442-24-9) shows reduced nucleophilicity due to the electron-withdrawing effect of the adjacent oxadiazole oxygen, requiring harsher coupling conditions or pre-activation. The target compound's 3-amine can be directly functionalized under standard HATU/DIEA conditions to generate amide libraries, as demonstrated across oxadiazole medicinal chemistry programs [2]. This synthetic accessibility translates to faster SAR cycle times and higher library success rates for procurement teams building compound collections.

Synthetic Chemistry Library Synthesis Amide Coupling

Procurement-Relevant Application Scenarios for 5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine


HDAC4 Inhibitor Lead Optimization Programs

The target compound's 1,2,4-oxadiazol-3-amine scaffold is explicitly claimed in the Novartis HDAC4 inhibitor patent family (WO2013008162A1, US9056843B2). Procurement of this specific regioisomer—rather than the 5-amine or 1,3,4-oxadiazole alternatives—ensures alignment with the patent-defined pharmacophore where the 3-amine serves as the zinc-binding group [1]. The meta-CF3 substitution provides a favorable LogP of 2.50, within the optimal range for CNS-penetrant HDAC4 inhibitors targeting Huntington's disease . Multi-gram availability at £226/g supports iterative SAR exploration of the pendant phenyl ring [2].

Building Block for Amide-Based Compound Library Synthesis

The free 3-amine handle enables direct diversification via amide coupling, sulfonamide formation, or urea synthesis under standard conditions without protecting group manipulation. This synthetic tractability is superior to the 5-amine regioisomer, which requires harsher activation conditions [1]. For medicinal chemistry CROs and internal library production groups, the target compound's gram-scale availability and moderate cost (~£226/g) support the generation of 50–200 member libraries for primary screening campaigns .

Physicochemical Probe for logP-Dependent SAR Studies

With a predicted LogP of 2.50, zero Rule-of-5 violations, and a polar surface area of 65 Ų, the target compound occupies a desirable physicochemical space for oral bioavailability [1]. In comparative logP-dependent SAR studies, the meta-CF3 isomer (LogP 2.50) provides a 0.2–0.3 log unit advantage over the para-CF3 isomer (estimated LogP 2.70–2.80), making it the preferred choice when the project requires maintaining LogP below 2.5 for CNS or systemic exposure optimization . Procurement of the meta-isomer avoids the lipophilicity-driven metabolic instability risk associated with the para-isomer.

Agrochemical Fungicide Intermediate Exploration

BASF patent families (e.g., WO2018202428A1, EP3618629A1) extensively claim substituted 3-phenyl-5-(trifluoromethyl)-1,2,4-oxadiazoles as fungicidal mixtures for agricultural use [2]. While these patents focus on the 5-CF3-oxadiazole series rather than the 3-amine series, the target compound's 1,2,4-oxadiazole core and 3-CF3-phenyl motif suggest utility as a synthetic intermediate for agrochemical discovery programs exploring reversed substitution patterns. The compound's availability at 95–98% purity supports its use as a starting material for agrochemical derivatization .

Quote Request

Request a Quote for 5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.